1-(2,6-Dichloroquinolin-3-yl)ethanone
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Overview
Description
1-(2,6-Dichloroquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichloroquinolin-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in dimethyl sulfoxide (DMSO) solution under reflux conditions . This reaction leads to the formation of the desired product with high regioselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of metal catalysts, such as silver nanoparticles, enhances the reaction rates and selectivity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(2,6-Dichloroquinolin-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to cytotoxic effects, making the compound a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar biological activities.
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one: A precursor used in the synthesis of 1-(2,6-Dichloroquinolin-3-yl)ethanone.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7Cl2NO |
---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(2,6-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3 |
InChI Key |
MAMWPSYRVYQETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)Cl |
Origin of Product |
United States |
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